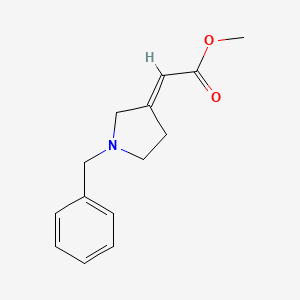

methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate is an organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes a benzyl group attached to the pyrrolidine ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

Formation of the Ester Group: Esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl-containing products.

Reduction: Reduction reactions may convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2E)-2-(1-phenylpyrrolidin-3-ylidene)acetate

- Methyl (2E)-2-(1-benzylpyrrolidin-2-ylidene)acetate

Uniqueness

Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate is unique due to its specific structural features, such as the position of the benzyl group and the ester functional group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate, also known as methyl 2-(1-benzylpyrrolidin-3-yl)acetate, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its pharmacological implications.

The compound can be synthesized through various methods, including copper(I)-catalyzed reactions involving diazo compounds. The structural characterization typically employs techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized product .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of enamino carbonyl compounds, which include derivatives of this compound. These compounds exhibit varying degrees of activity against a range of microbial pathogens. Research indicates that certain derivatives can inhibit the growth of resistant strains, addressing a critical need in antimicrobial therapy .

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies. For instance, it has been evaluated for its effects on cytochrome P450 enzymes, specifically CYP3A4. The IC50 values indicate that while it possesses some inhibitory activity, it is significantly less potent compared to established inhibitors like ketoconazole. This suggests a selective inhibition profile which may be beneficial in drug development contexts .

Anti-Proliferative Activity

In vitro studies have assessed the anti-proliferative effects of related compounds on various cancer cell lines. The results demonstrate that certain structural analogs exhibit significant cytotoxicity against human cancer cells, indicating potential as therapeutic agents in oncology. The mechanisms of action often involve interference with cell cycle progression and induction of apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of enamino carbonyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong potential as antimicrobial agents .

Case Study 2: Enzyme Inhibition Profile

In a kinetic study assessing CYP3A4 inhibition, this compound was compared with ketoconazole. The findings revealed that while the compound did inhibit CYP3A4 activity, its effect was substantially weaker, with an IC50 value approximately 1000-fold higher than that of ketoconazole. This information is crucial for understanding drug-drug interactions and metabolic pathways .

Research Findings

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate |

InChI |

InChI=1S/C14H17NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9+ |

InChI Key |

LTSBOWBMEAOMDI-UKTHLTGXSA-N |

Isomeric SMILES |

COC(=O)/C=C/1\CCN(C1)CC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C=C1CCN(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.